1H NMR characterization of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine
1H NMR characterization of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine
This guide details the structural validation of N,N-Di-t-Boc-(2-fluoro-4-methoxyphenyl)methanamine , a specialized protected intermediate often utilized in the synthesis of peptidomimetics and radiotracers (e.g.,
The presence of the di-Boc group and the 2-fluoro-4-methoxy substitution pattern creates a unique magnetic environment. This guide focuses on disentangling the overlapping electronic effects (inductive vs. resonance) and scalar couplings (
Part 1: Structural Analysis & Strategic Prediction
1.1 The Molecular Scaffold
To accurately assign the spectrum, we must first deconstruct the molecule into magnetically distinct zones.
-
Zone A (Protection): The N,N-Di-t-Boc moiety.[1][2] Unlike a mono-Boc group (which shows rotamers and N-H coupling), the di-Boc group creates a symmetrical, electron-withdrawing environment that deshields the adjacent benzylic protons significantly.
-
Zone B (Linker): The Benzylic Methylene (
) . This is the diagnostic "hinge." Its chemical shift is sensitive to the orthogonal electronic push-pull of the di-Boc nitrogen (withdraws) and the electron-rich aromatic ring (donates). -
Zone C (Aromatic Core): The 2-Fluoro-4-methoxyphenyl ring.[1][3]
-
Fluorine (
F): Spin 1/2. Active coupler. Expect splitting on all aromatic protons and potentially the benzylic . -
Methoxy (OMe): Strong resonance donor. Shielding ortho/para protons.
-
1.2 Theoretical Shift Logic (Causality)
-
Benzylic Shift: A standard benzylamine
appears ~3.8 ppm. Mono-Boc protection shifts this to ~4.2 ppm. Di-Boc protection exerts a stronger inductive effect, pushing the signal downfield to 4.7–4.9 ppm . -
Fluorine Coupling:
- : ~9–11 Hz.
- : ~6–8 Hz.
-
: ~1–2 Hz (Long range
).
Part 2: Experimental Protocol
2.1 Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) is preferred over DMSO- .-
Reasoning: DMSO is viscous and can broaden fine couplings (like the
on the benzylic protons). provides sharper lines for resolving the aromatic splitting patterns.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: High concentrations can cause stacking effects in aromatic systems, shifting peaks. Keep it dilute.
-
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
2.2 Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 (sufficient for Boc/OMe), 64 (recommended to resolve fine satellite peaks).
-
Spectral Width: -2 to 14 ppm.
Part 3: Spectral Characterization (The Core)
The following data represents the expected chemical shifts (
3.1 Summary Table[1]
| Assignment | Multiplicity | Integration | Coupling ( | Mechanistic Insight | |
| Boc Groups | 1.45 | Singlet (s) | 18H | - | 18 equivalent methyl protons. Sharp, intense signal. |
| Methoxy | 3.79 | Singlet (s) | 3H | - | Isolated spin system.[4] |
| Benzylic | 4.85 | Doublet (d) | 2H | Deshielded by di-Boc. Split by long-range coupling to 2-F. | |
| Ar H-5 | 6.60 | dd | 1H | Shielded by OMe (ortho). | |
| Ar H-3 | 6.70 | dd | 1H | Shielded by OMe (ortho). Large F-coupling. | |
| Ar H-6 | 7.25 | dd (or t) | 1H | Deshielded (meta to OMe). "Pseudo-triplet" appearance. |
3.2 Detailed Region Analysis
Region A: The Aliphatic Zone (1.0 – 4.0 ppm)
-
1.45 ppm (18H, s): The Di-Boc signal.
-
3.79 ppm (3H, s): The Methoxy group.[4]
-
Note: This peak is robust and rarely shifts. Use it as an internal integration standard (set to 3.00) to confirm the Boc integration (should be 18.00).
-
Region B: The Benzylic "Hinge" (4.5 – 5.0 ppm)
-
4.85 ppm (2H, d): The
protons.-
The "Hidden" Coupling: Many researchers expect a singlet here. However, the Fluorine at the 2-position exerts a Through-Space or Through-Bond (
) coupling. -
Observation: You will likely see a fine doublet with
Hz. If the resolution is low, it appears as a broadened singlet. -
Differentiation: In the mono-Boc analog, this signal would be upfield (~4.3 ppm) and would show coupling to the NH proton (becoming a doublet of doublets or triplet upon
shake). In di-Boc, there is no NH.
-
Region C: The Aromatic Fingerprint (6.5 – 7.5 ppm)
This region confirms the substitution pattern. We have three protons: H-3, H-5, and H-6.
-
H-3 (The "Sandwiched" Proton): Located between F and OMe.
-
It is ortho to Fluorine (
Hz). -
It is meta to H-5 (
Hz). -
Appearance: A doublet of doublets (dd) with one large spacing and one fine spacing.
-
-
H-5 (The Shielded Proton): Ortho to OMe, Meta to F.
-
It is ortho to H-6 (
Hz). -
It is meta to H-3 (
Hz). -
Appearance: A standard dd . It is the most upfield aromatic signal due to the ortho-methoxy shielding.
-
-
H-6 (The Deshielded Proton): Para to OMe (less shielding), Meta to F.
-
It is ortho to H-5 (
Hz). -
It is meta to Fluorine (
Hz). -
Appearance: A dd that often resembles a pseudo-triplet because the
(8.5) and (6.5) values are similar.[7]
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic for assigning the aromatic protons based on their splitting patterns (
Caption: Logic flow for distinguishing aromatic protons H-3, H-5, and H-6 based on chemical shift shielding and Fluorine coupling constants.
Part 5: Quality Control & Troubleshooting
5.1 Distinguishing Mono-Boc vs. Di-Boc
A common synthesis failure is incomplete protection (stopping at mono-Boc).
| Feature | Di-Boc Product | Mono-Boc Impurity |
| Boc Integral | 18H | 9H |
| NH Signal | Absent | Broad singlet ~5.0 ppm (variable) |
| Benzylic | ~4.85 ppm (Singlet/Fine Doublet) | ~4.30 ppm (Doublet, collapses to s with |
| Rotamers | None (Symmetric) | Often present (Split peaks) |
5.2 The "Missing" Carbonyls
In
References
-
Reich, H. J. (2020).[7][8] Proton NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[8] Retrieved from [Link]
-
Citation Context: Authoritative source for additivity rules regarding benzylic and aromatic chemical shifts.[7]
-
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
- at 7.26 ppm)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Citation Context: Mechanistic explanation of the electron-withdrawing inductive effect of di-carbamate (di-Boc) systems on benzylic protons.
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